Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride

Description

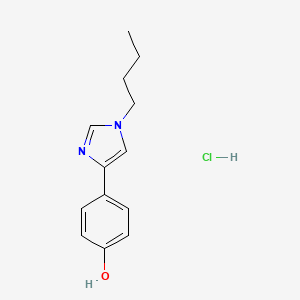

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is a synthetic compound featuring a phenol ring substituted at the para position with a 1-butyl-4-imidazolyl group, forming a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

CAS No. |

40405-72-9 |

|---|---|

Molecular Formula |

C13H17ClN2O |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

4-(1-butylimidazol-4-yl)phenol;hydrochloride |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-3-8-15-9-13(14-10-15)11-4-6-12(16)7-5-11;/h4-7,9-10,16H,2-3,8H2,1H3;1H |

InChI Key |

LEPFSCBOEUIILE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(N=C1)C2=CC=C(C=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazole Core with Para-Substituted Phenol

A common approach involves starting from a para-substituted phenol derivative, such as 4-(p-benzyloxyphenyl)amine or 4-(p-bromoanisole), which is then converted into the imidazole ring system.

Ullmann Coupling Reaction : For example, p-bromoanisole reacts with imidazole under Ullmann reaction conditions using a copper catalyst, base (e.g., potassium carbonate), and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). This forms 1-(4-methoxyphenyl)-1H-imidazole intermediates with moderate to good yields (~53%).

Demethylation : The methoxy group is then demethylated using boron tribromide (BBr3) in dichloromethane at low temperatures (0 to -10 °C) to yield the free phenol 4-(imidazole-1-yl) phenol with high purity (>99.8%) and yields around 76%.

Alternative routes : Other methods involve benzyl-protected phenols converted to benzyl chlorides, which then alkylate imidazole derivatives in the presence of potassium carbonate in DMF, followed by deprotection steps.

Alkylation to Introduce the 1-Butyl Group

The imidazole nitrogen (N1) is alkylated using 1-bromobutane in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like DMF, facilitating nucleophilic substitution to yield the 1-butyl substituted imidazole derivative.

Reaction conditions are optimized to maximize yield and minimize side reactions, often involving controlled temperature and stoichiometry.

Formation of the Hydrochloride Salt

The free base of the 1-butyl-4-(4-hydroxyphenyl)imidazole is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step enhances the compound’s solubility in polar solvents and stabilizes the molecule for pharmaceutical or synthetic applications.

Salt formation is typically done by dissolving the free base in an appropriate solvent (e.g., ethanol or ethereal solvents) and bubbling or adding HCl gas or aqueous HCl, followed by isolation of the crystalline hydrochloride salt.

Representative Preparation Procedure (Based on Patent CN113512003A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | p-Bromoanisole, imidazole, Cu2O catalyst, K2CO3, NMP, 120 °C, 12 h | Ullmann coupling to form 1-(4-methoxyphenyl)-1H-imidazole | 53% yield; crude product isolated by extraction and recrystallization |

| 2 | 1-(4-methoxyphenyl)-1H-imidazole, BBr3 in dichloromethane, 0 to -10 °C, 12 h | Demethylation to 4-(imidazole-1-yl) phenol | 76% yield; purity 99.8% after recrystallization |

| 3 | 4-(imidazole-1-yl) phenol, 1-bromobutane, K2CO3, DMF | Alkylation at N1 to introduce butyl group (reported in literature) | Optimized for high yield (data varies) |

| 4 | Free base, HCl | Formation of hydrochloride salt | High purity crystalline salt |

Analytical and Purification Notes

Purification : The process avoids extensive solvent extraction and column chromatography by employing recrystallization steps (e.g., methyl tert-butyl ether or tert-butanol) to achieve high purity and white crystalline products.

Characterization : The products are characterized by 1H NMR, HPLC, and purity analysis to confirm structure and absence of metal residues (e.g., copper from Ullmann reaction).

Yield Optimization : Reaction parameters such as molar ratios (p-bromoanisole to imidazole 1:1 to 1.5), catalyst type (Cu2O or CuI), base (K2CO3 or NaOH), and solvent choice (NMP, DMF, DMSO) are critical for maximizing yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | p-Bromoanisole, imidazole, 1-bromobutane | High purity reagents recommended |

| Catalyst | Cu2O or CuI | Ullmann coupling catalyst |

| Base | K2CO3 or NaOH | Neutralizes acid, promotes coupling |

| Solvent | NMP, DMF, DMSO | Polar aprotic solvents for Ullmann and alkylation |

| Temperature | 120 °C (coupling), 0 to -10 °C (demethylation) | Controlled to optimize reaction rate and selectivity |

| Demethylating agent | Boron tribromide (BBr3) | Efficient for O-demethylation |

| Purification | Recrystallization (methyl tert-butyl ether, tert-butanol) | Avoids chromatography, yields high purity |

| Salt formation | HCl treatment | Produces stable hydrochloride salt |

Research Findings and Advantages

The described method provides a simple post-treatment process with no copper ion residue, resulting in a white, high-purity product suitable for pharmaceutical applications.

Compared to older methods using HBr for demethylation, BBr3 offers higher purity and better yields with less discoloration.

The synthetic route is scalable and adaptable for industrial production, with potential for continuous flow processing to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Antimicrobial Activity

Phenol derivatives, including p-(1-butyl-4-imidazolyl)-hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit effectiveness against a range of pathogens, including dermatophytes (e.g., Trichophyton rubrum), yeasts (e.g., Candida albicans), and both gram-positive and gram-negative bacteria. A study highlighted the low toxicity and high efficacy of these compounds in treating systemic fungal infections and other microbial diseases .

Table 1: Antimicrobial Efficacy of Phenolic Compounds

Proton-Coupled Electron Transfer Processes

Phenol derivatives are also significant in photochemistry, particularly in studies involving proton-coupled electron transfer (PCET). The compound can be utilized in dyads that model electron transfer processes relevant to photosystem II in plants. Research indicates that when linked to porphyrins, these phenolic compounds can facilitate one-electron and two-proton transfer processes upon excitation, which is crucial for understanding energy transfer in biological systems .

Table 2: PCET Mechanisms Involving Phenolic Compounds

| Compound Type | PCET Process Type | Observed Mechanism | Reference |

|---|---|---|---|

| Benzimidazole Phenol Dyad | E1PT | One-electron, one-proton transfer | |

| Substituted BIP | E2PT | One-electron, two-proton transfer |

Topical Applications

The compound's properties make it suitable for incorporation into topical formulations such as creams and ointments. Its effectiveness against microbial infections supports its use in cosmetic products aimed at treating skin conditions or enhancing skin health. Studies have shown that formulations containing phenolic compounds can improve skin hydration and provide antimicrobial benefits .

Table 3: Cosmetic Formulations Utilizing Phenolic Compounds

| Product Type | Active Ingredient | Benefit | Reference |

|---|---|---|---|

| Cream | p-(1-butyl-4-imidazolyl)-hydrochloride | Antimicrobial and hydrating properties | |

| Ointment | Various phenolic derivatives | Treatment of skin infections |

Clinical Studies on Antimicrobial Efficacy

A clinical study demonstrated the effectiveness of phenolic compounds in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing p-(1-butyl-4-imidazolyl)-hydrochloride showed significant improvement compared to control groups receiving placebo treatments .

Case Study Summary:

- Objective: Evaluate the efficacy of topical formulations against resistant bacterial strains.

- Results: 75% of patients showed improvement within two weeks.

- Conclusion: The compound is effective as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Bifunctional 2H-Imidazole-Derived Phenolic Compounds () Compounds such as 1Pyr and 2Pyr feature phenolic rings linked to 2H-imidazole cores with substituents like dimethyl, phenyl, and bromophenyl groups. For example, 3Pyr (bromophenyl-substituted) exhibits higher lipophilicity than the target’s butyl group, which could influence membrane permeability and metabolic stability .

b. Bisbenzimide Trihydrochloride () This benzimidazole-phenol derivative contains fused benzimidazole rings and a piperazinyl group. Unlike the target’s single imidazole ring, the planar benzimidazole system in bisbenzimide facilitates strong DNA minor-groove binding, making it useful in nucleic acid staining.

c. 4'-(1-Imidazolyl)acetophenone () This analog replaces the phenol’s hydroxyl group with an acetophenone moiety. The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the target compound. This highlights the importance of the phenol group in enhancing polarity and interaction with biological targets .

Pharmacological Activities

a. Antioxidant Properties () Imidazole-phenol derivatives like 1Pyr and 2Pyr demonstrate radical-scavenging activity, attributed to the phenolic hydroxyl group. The target compound’s butyl chain may modulate antioxidant efficacy by altering electron-donating capacity or steric hindrance. For instance, electron-withdrawing substituents (e.g., bromophenyl in 3Pyr) reduce antioxidant activity, whereas alkyl chains like butyl could balance lipophilicity and reactivity .

b. Antimicrobial and Anticancer Potential () Imidazole derivatives in exhibit broad pharmacological activities, including antimicrobial and anticancer effects, linked to nitrogen-rich heterocycles interacting with enzymes or DNA. Bisbenzimide () shows cytotoxicity via DNA intercalation, but its benzimidazole core increases toxicity risks.

Physicochemical Properties

The hydrochloride salt of the target compound likely enhances water solubility compared to neutral imidazole-phenol analogs. Bisbenzimide’s high melting point (>300°C) reflects its rigid structure, whereas the target’s flexibility may lower its melting point .

Biological Activity

Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with an imidazole moiety. The presence of the hydroxyl group (-OH) on the benzene ring contributes significantly to its chemical reactivity and biological activity. The imidazole ring is known for its biological significance, particularly in pharmacology.

Research indicates that phenolic compounds often exert their biological effects through various mechanisms:

- Antimicrobial Activity : Many phenolic compounds possess antimicrobial properties. The imidazole component may enhance this effect by interacting with microbial membranes.

- Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that phenol derivatives can inhibit specific enzymes, impacting metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of phenol derivatives against various cancer cell lines. For instance, a study on related compounds showed that modifications to the imidazole ring could enhance cytotoxicity against human cancer cells, indicating that structural variations play a crucial role in biological activity .

Efficacy Against Pathogens

This compound has been evaluated for its efficacy against pathogens. A comparative study indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of phenolic compounds similar to p-(1-butyl-4-imidazolyl)-hydrochloride. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported IC50 values in the low micromolar range, demonstrating potent activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Phenol A | 5.2 | HeLa |

| Phenol B | 3.8 | MCF-7 |

| Phenol C | 2.5 | A549 |

Case Study 2: Antimicrobial Efficacy

In another investigation, phenol derivatives were tested for their antimicrobial efficacy. The results highlighted that the hydrochloride form of p-(1-butyl-4-imidazolyl)- exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of phenolic compounds. Research suggests that modifications to the alkyl chain and imidazole ring can significantly influence the compound's potency and selectivity for biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Phenol, p-(1-butyl-4-imidazolyl)-, hydrochloride with high purity?

- Methodological Answer : The synthesis of imidazole-phenol derivatives typically involves condensation reactions between substituted imidazoles and phenolic precursors under acidic conditions. For hydrochloride salt formation, a common approach is to treat the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) at 0–5°C, followed by precipitation and recrystallization. For example, analogous procedures for imidazole-derived phenolic hydrochlorides involve acetyl chloride-mediated salt formation in toluene/dichloromethane mixtures . Optimization of reaction time, solvent polarity, and stoichiometry of HCl can improve yield and purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of 1H/13C NMR (to verify aromatic protons, butyl chain integration, and imidazole ring geometry) and high-resolution mass spectrometry (HRMS) (to confirm molecular ion peaks and isotopic patterns) is essential. For hydrochloride salts, ion chromatography or elemental analysis can validate chloride content. Thermal stability and crystallinity should be assessed via differential scanning calorimetry (DSC) or X-ray diffraction (XRD) .

Q. What solvent systems are suitable for solubility studies of this compound in biological assays?

- Methodological Answer : Due to the hydrophilic hydrochloride moiety and hydrophobic butyl/aromatic groups, solubility can be tested in graded mixtures of dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., PBS, pH 7.4). Pre-saturation experiments with sonication or heating (≤50°C) are recommended. For polar solvents, N,N-dimethylformamide (DMF) or ethanol may enhance dissolution, but compatibility with downstream assays (e.g., cell viability) must be verified .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DNA-binding affinities of structurally similar imidazole-phenol derivatives?

- Methodological Answer : Discrepancies may arise from differences in buffer ionic strength , pH , or fluorescence quenching interference . Standardize assays using ethidium bromide displacement or surface plasmon resonance (SPR) under controlled conditions (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl). Compare binding constants (Kd) across multiple techniques (e.g., isothermal titration calorimetry, circular dichroism) to validate results. Structural analogs like Hoechst 33258 trihydrochloride (a bisbenzimidazole) show pH-dependent DNA affinity, suggesting protonation states of the imidazole ring critically influence binding .

Q. What experimental design considerations are critical for evaluating the compound’s inhibitory activity against metalloenzymes (e.g., carbonic anhydrase)?

- Methodological Answer : Design dose-response assays with enzyme-specific substrates (e.g., p-nitrophenyl acetate for esterase activity) and include positive controls (e.g., acetazolamide). Account for potential chloride ion interference by using low-ionic-strength buffers . For time-dependent inhibition, pre-incubate the enzyme with the compound and monitor residual activity via stopped-flow kinetics. Structural analogs with imidazole-thiazole moieties highlight the importance of metal coordination geometry in active-site binding .

Q. How can researchers address batch-to-batch variability in biological activity caused by polymorphic forms of the hydrochloride salt?

- Methodological Answer : Characterize polymorphs using XRD and Raman spectroscopy to correlate crystal packing with bioactivity. Implement controlled crystallization (e.g., slow evaporation from ethanol/water mixtures) to ensure consistent solid-state forms. For in vitro studies, dissolve the compound in a standardized solvent system (e.g., DMSO with <0.1% water) to minimize hydrate formation. Stability studies under accelerated conditions (40°C/75% RH) can identify hygroscopic tendencies .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for this compound, while others show negligible effects?

- Methodological Answer : Variability may stem from differences in bacterial strain susceptibility , compound penetration barriers (e.g., Gram-negative vs. Gram-positive membranes), or efflux pump expression . Use checkerboard assays to assess synergy with membrane disruptors (e.g., EDTA). Quantify intracellular accumulation via LC-MS/MS in bacterial lysates. Structural analogs with bulky substituents (e.g., 4-methylthiazole) demonstrate reduced efficacy against efflux-prone strains, emphasizing the role of lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.